molecular formula C11H9Cl2N3O2 B2660807 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole CAS No. 957310-33-7

1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole

Cat. No. B2660807
M. Wt: 286.11
InChI Key: SQKMMZVWBRUZHT-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 5-position and a 3,4-dichlorophenylmethyl group at the 1-position. Additionally, it has a nitro group attached, which could potentially make the compound reactive .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could potentially introduce some polarity into the molecule. The dichlorophenylmethyl group is a bulky substituent that could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The dichlorophenylmethyl group might also participate in reactions, particularly if conditions for a substitution reaction are met .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the nitro group could affect its acidity, reactivity, and potential to form hydrogen bonds .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKMMZVWBRUZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole

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